1-chloro-2,3,4-trifluoro-5-(trifluoromethyl)benzene structure and molecular weight
1-chloro-2,3,4-trifluoro-5-(trifluoromethyl)benzene structure and molecular weight
An In-depth Technical Guide to the Structure and Properties of Halogenated Benzene Derivatives: A Case Study on 1-chloro-2,3,4-trifluoro-5-(trifluoromethyl)benzene
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted structure and molecular characteristics of 1-chloro-2,3,4-trifluoro-5-(trifluoromethyl)benzene. As a senior application scientist, this document has been structured to offer not just data, but also to provide insights into the rationale behind the structural and chemical properties of this class of compounds, which are of significant interest in medicinal chemistry and materials science.
Introduction and Context
Polysubstituted benzene rings, particularly those bearing halogens and trifluoromethyl groups, are pivotal structural motifs in modern drug discovery. The strategic incorporation of these functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] This guide focuses on a specific, complexly substituted benzene derivative, 1-chloro-2,3,4-trifluoro-5-(trifluoromethyl)benzene, to illustrate the principles of its chemical identity and to provide a framework for understanding similar complex molecules.
Molecular Structure and Weight
The nomenclature "1-chloro-2,3,4-trifluoro-5-(trifluoromethyl)benzene" precisely defines the arrangement of substituents on the benzene ring. The numbering of the carbon atoms in the benzene ring is determined by IUPAC rules to assign the lowest possible locants to the substituents.
The chemical structure can be visualized as a central benzene ring with the following attachments:
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A chlorine atom at position 1.
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Fluorine atoms at positions 2, 3, and 4.
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A trifluoromethyl group (-CF3) at position 5.
Chemical Structure Diagram
Structure of 1-chloro-2,3,4-trifluoro-5-(trifluoromethyl)benzene
Molecular Formula and Weight
The molecular formula of this compound is C₇HClF₇ .
The molecular weight is calculated from the atomic weights of its constituent elements:
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Carbon (C): 12.011 u
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Hydrogen (H): 1.008 u
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Chlorine (Cl): 35.453 u
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Fluorine (F): 18.998 u
Calculation: (7 * 12.011) + (1 * 1.008) + (1 * 35.453) + (7 * 18.998) = 252.52 g/mol
This calculated molecular weight is a fundamental property used in quantitative analysis and stoichiometric calculations for synthetic procedures.
Physicochemical Properties: A Predictive Analysis
The physicochemical properties of this molecule can be inferred from the contributions of its individual substituents.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 252.52 g/mol | Based on the molecular formula C₇HClF₇. |
| Physical State | Likely a liquid or low-melting solid at room temperature. | Similar compounds like 1-chloro-4-(trifluoromethyl)benzene are colorless liquids.[5][6] |
| Boiling Point | Expected to be elevated. | The high molecular weight and polarity introduced by the halogens would lead to stronger intermolecular forces. For comparison, the boiling point of 1-chloro-4-(trifluoromethyl)benzene is 139.3 °C.[6] |
| Solubility | Low in water, soluble in organic solvents. | The hydrophobic benzene ring and halogen substituents will dominate, leading to poor aqueous solubility. |
| Lipophilicity (LogP) | High. | The presence of a trifluoromethyl group and multiple halogens significantly increases lipophilicity, a key parameter in drug design.[2][3] |
Rationale in Drug Development and Medicinal Chemistry
The specific combination of chloro, fluoro, and trifluoromethyl groups on a benzene scaffold is a deliberate strategy in medicinal chemistry to fine-tune the properties of a drug candidate.
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Trifluoromethyl Group (-CF₃): This group is a bioisostere for a methyl group but with significantly different electronic properties. It is highly electron-withdrawing and can increase the metabolic stability of a compound by blocking sites of oxidative metabolism.[3][7] Its lipophilicity can also enhance membrane permeability.
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Fluorine Atoms: The substitution of hydrogen with fluorine can have multiple effects. It can increase metabolic stability and alter the acidity of nearby functional groups. The presence of multiple fluorine atoms can also lead to specific interactions with biological targets.[7]
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Chlorine Atom: A chlorine substituent also increases lipophilicity and can be involved in halogen bonding, a type of non-covalent interaction that can contribute to drug-receptor binding.[1]
The specific arrangement of these substituents in 1-chloro-2,3,4-trifluoro-5-(trifluoromethyl)benzene would create a unique electronic and steric profile, potentially leading to high selectivity for a particular biological target.
Proposed Synthetic Approach
While a specific, validated synthesis for 1-chloro-2,3,4-trifluoro-5-(trifluoromethyl)benzene is not documented in the provided search results, a plausible synthetic route can be devised based on established organofluorine chemistry. A common strategy would involve the functionalization of a pre-existing, highly fluorinated benzene derivative.
Conceptual Retrosynthesis
A potential starting material could be a trifluoro-aminobenzene derivative, which can undergo diazotization followed by a Sandmeyer-type reaction to introduce the chloro group. The trifluoromethyl group could be introduced via trifluoromethylation of an appropriate precursor.
Exemplary Synthetic Protocol (Hypothetical)
This protocol is a conceptual outline and would require laboratory optimization.
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Starting Material: A suitably substituted trifluoroaniline.
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Diazotization: The aniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) to form a diazonium salt.
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Chlorination (Sandmeyer Reaction): The diazonium salt is then reacted with a copper(I) chloride solution to replace the diazonium group with a chlorine atom.
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Purification: The resulting product would be purified using standard techniques such as distillation or chromatography.
This approach is analogous to the synthesis of other halogenated aromatic compounds.[8]
Conclusion
1-chloro-2,3,4-trifluoro-5-(trifluoromethyl)benzene represents a complex and synthetically challenging molecule. Its predicted properties, particularly its high molecular weight and lipophilicity, are a direct consequence of its extensive halogenation. The insights provided in this guide, though based on predictive analysis and data from related compounds, offer a solid foundation for researchers and drug development professionals interested in the design and synthesis of novel, highly functionalized aromatic compounds. The principles outlined here are broadly applicable to the wider class of halogenated and trifluoromethylated benzene derivatives that are of increasing importance in the pharmaceutical and agrochemical industries.
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PrepChem.com. Synthesis of 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene. [Link]
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